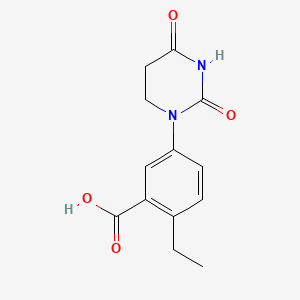
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-ethyl-benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid is an organic compound belonging to the family of benzoic acid derivatives
准备方法
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-ethylbenzoic acid with 2,4-dioxo-1,3-diazinane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require reflux conditions to achieve the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
化学反应分析
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, acetone), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
科学研究应用
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby providing therapeutic benefits.
相似化合物的比较
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid can be compared with other similar compounds, such as:
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid: This compound has a similar structure but with a methyl group instead of an ethyl group, leading to differences in chemical reactivity and biological activity.
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid: The presence of a methoxy group in this compound results in different physical and chemical properties compared to the ethyl derivative.
The uniqueness of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid lies in its specific structural features and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
属性
分子式 |
C13H14N2O4 |
|---|---|
分子量 |
262.26 g/mol |
IUPAC 名称 |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-ethylbenzoic acid |
InChI |
InChI=1S/C13H14N2O4/c1-2-8-3-4-9(7-10(8)12(17)18)15-6-5-11(16)14-13(15)19/h3-4,7H,2,5-6H2,1H3,(H,17,18)(H,14,16,19) |
InChI 键 |
VNWCPYHUGWJQDR-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=C(C=C1)N2CCC(=O)NC2=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


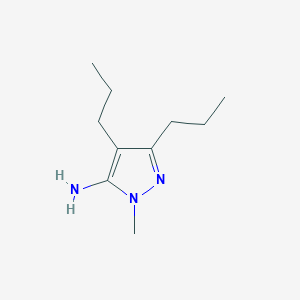
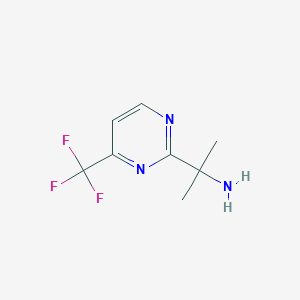
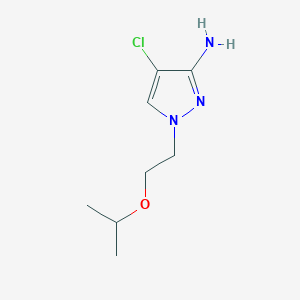
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid](/img/structure/B13477644.png)
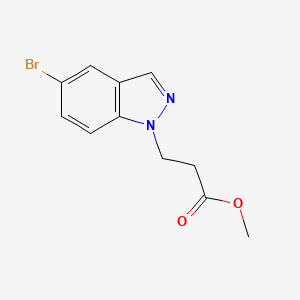
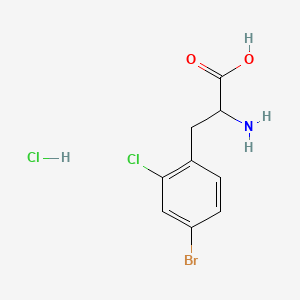
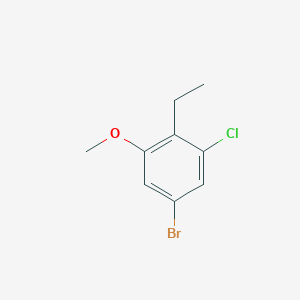
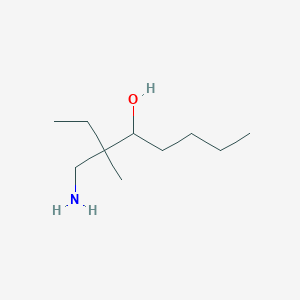
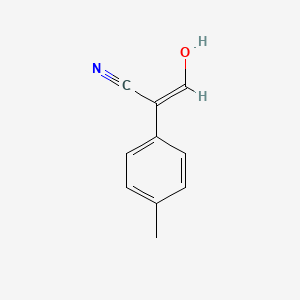
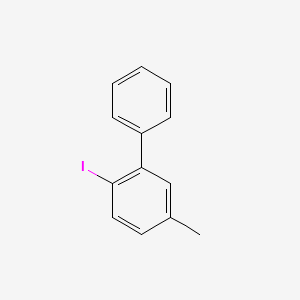
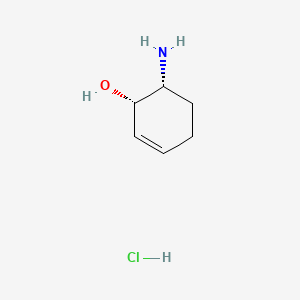
![Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13477686.png)

![3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13477704.png)
